7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction between a diazaspirodecane and an oxane ring, along with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diazaspirodecane precursor and an oxane derivative.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst, such as aluminum chloride.
Carbonylation: The oxane ring can be functionalized with a carbonyl group through a carbonylation reaction using carbon monoxide and a suitable catalyst, such as palladium.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the 3-methylphenyl group using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can be utilized in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be employed in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: A compound with a similar spirocyclic structure but lacking the diazaspirodecane core.
3-Methylbenzylamine: Contains the 3-methylphenyl group but lacks the spirocyclic and oxane components.
Oxane Derivatives: Compounds with an oxane ring but different substituents.
Uniqueness
7-[(3-Methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one is unique due to its combination of a spirocyclic core, an oxane ring, and a 3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-[(3-methylphenyl)methyl]-2-(oxane-4-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-17-4-2-5-18(14-17)15-23-10-3-8-22(21(23)26)9-11-24(16-22)20(25)19-6-12-27-13-7-19/h2,4-5,14,19H,3,6-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHSAPCUPQJCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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